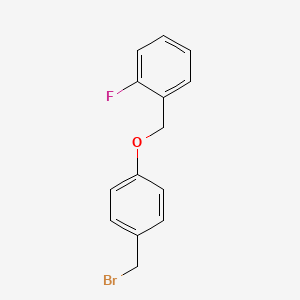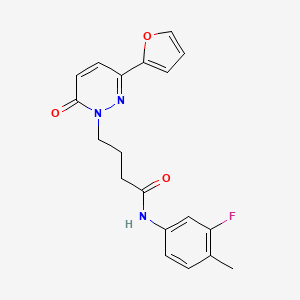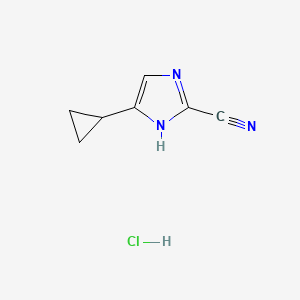
4-(2-Fluorobenzyloxy)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Fluorobenzyloxy)benzyl bromide” is a chemical compound. It is similar to “4-Methoxybenzyl bromide”, which is a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .
Synthesis Analysis
The synthesis of similar compounds like “4-Methoxybenzyl bromide” involves the protection of hydroxyl groups . In the case of “4-Fluorobenzyl bromide”, it was used in the preparation of several compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is CHBrFO. Its average mass is 233.077 Da and its monoisotopic mass is 231.989899 Da .
Chemical Reactions Analysis
The benzylic position in alkylbenzenes, such as “this compound”, is particularly reactive. Reactions at this position are often facilitated by photochemical methods . For example, benzylic bromination can be achieved using a NaBrO3/HBr bromine generator in continuous flow mode .
Aplicaciones Científicas De Investigación
Protecting Group for Alcohols:
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols, is introduced by benzyl bromide and cleaved with tetrabutylammonium fluoride. This group is stable to oxidizing conditions and compatible with the removal of p-methoxybenzyl ethers, showing potential applications in stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Electrochemical Reduction and Radical Generation:
- Benzyl bromides are reduced at solid electrodes in specific solvents, generating free radicals that can couple or add onto the cathodic material. This includes the generation of benzyl radical, allowing in situ addition onto unsaturated organic systems (Jouikov & Simonet, 2010).
Preparation of Polymers with Controlled Molecular Architecture:
- Benzyl bromide is used in a novel convergent growth approach to dendritic macromolecules. This involves condensing benzylic bromide with phenolic groups of a monomer under phase-transfer conditions, highlighting its role in the synthesis of hyperbranched macromolecules (Hawker & Fréchet, 1990).
Activation for Radical Reactions via Single-Electron-Transfer:
- Benzyl bromides, used as electrophiles in nucleophilic substitution reactions, can also be activated for radical reactions. This includes α-carbon benzylation of ketones and aldehydes via photoredox catalysis, highlighting its versatility in organic synthesis (Li et al., 2016).
Labeling Selenomethionine Residues in Proteins:
- Benzyl bromide is utilized for the selective modification of methionine residues in proteins, indicating its application in biochemical research and protein analysis (Lang, Spratt, Guillemette, & Palmer, 2006).
Synthesis of Labeled Neuroleptics:
- The synthesis of [18F]fluororinated analogs of benzamide neuroleptics via N-benzylation with benzyl bromides demonstrates its application in radiopharmaceutical chemistry (Hatano, Ido, & Iwata, 1991).
Catalysis for Bromination of Organic Substrates:
- Benzyl bromide derivatives are involved in catalyzing the bromination of organic substrates, suggesting their utility in chemical synthesis (Goodman & Detty, 2004).
Mecanismo De Acción
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromide group in the compound acts as a leaving group, allowing the formation of new carbon-carbon bonds . This is achieved through a process involving oxidative addition and transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromide group is replaced by a nucleophile in the reaction, leading to the formation of a new compound .
Result of Action
The primary result of the action of 4-(2-Fluorobenzyloxy)benzyl bromide is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . These new compounds can have a variety of properties and uses, depending on the specific reactants involved in the reaction .
Action Environment
The efficacy and stability of this compound in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pH of the reaction environment, and the presence of other reactants . The compound is generally stable under normal conditions, but its reactivity can be enhanced under the right conditions .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCIELKSLVREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)
![1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2424886.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2424887.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2424889.png)
![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)



![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)
